molecular formula C15H19NO4 B11775864 1-Benzyl 2-ethyl (S)-pyrrolidine-1,2-dicarboxylate CAS No. 51207-69-3

1-Benzyl 2-ethyl (S)-pyrrolidine-1,2-dicarboxylate

Cat. No.: B11775864
CAS No.: 51207-69-3
M. Wt: 277.31 g/mol
InChI Key: PKBGOOMPQHCKHH-ZDUSSCGKSA-N
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Description

1-Benzyl 2-ethyl (S)-pyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine-based dicarboxylate ester with benzyl and ethyl groups at the 1- and 2-positions, respectively. The methyl variant serves as a critical intermediate in organic synthesis, peptide chemistry, and pharmaceutical research due to its stereochemical rigidity and versatility in functionalization .

Key properties of the methyl analog include:

  • Molecular Formula: C₁₄H₁₇NO₄
  • Molecular Weight: 263.29 g/mol
  • Synthesis: Achieved via esterification of (benzyloxy)carbonyl-L-proline with methanol in the presence of sulfuric acid, yielding 99% crude product .
  • Applications: Used as a chiral scaffold for N-terminal modifications in peptides and as a precursor for fluorinated or amino-substituted derivatives .

Properties

CAS No.

51207-69-3

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

1-O-benzyl 2-O-ethyl (2S)-pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C15H19NO4/c1-2-19-14(17)13-9-6-10-16(13)15(18)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m0/s1

InChI Key

PKBGOOMPQHCKHH-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Hydrogenation-Intramolecular Condensation

A pivotal approach involves constructing the pyrrolidine core via catalytic hydrogenation. In a demonstrated protocol, a nitroketone intermediate undergoes Raney nickel-mediated hydrogenation at 900 psi H₂, facilitating simultaneous nitro group reduction, ketimine formation, and stereoselective reduction to yield the pyrrolidine skeleton. This one-pot method achieves >90% yield for the pyrrolidine intermediate, with stereochemical outcomes dependent on the substrate’s inherent chirality.

Key Reaction Parameters

Parameter Value/Range Impact on Yield/Stereochemistry
H₂ Pressure 800–1000 psi Higher pressure accelerates reduction but risks over-hydrogenation
Catalyst Loading 10–15 wt% Raney Ni Excess catalyst promotes side reactions
Temperature 60–80°C Elevated temps improve kinetics but may degrade sensitive groups

Enantioselective Cyclization

Alternative routes employ chiral auxiliaries or catalysts to induce the (S)-configuration during ring closure. For example, (benzyloxy)carbonyl-L-proline derivatives treated with ethyl chloroformate in the presence of N-hydroxysuccinimide yield cyclized products with >98% enantiomeric excess (ee). This method circumvents post-synthesis epimerization but requires stoichiometric chiral reagents.

Stereochemical Control and Functionalization

Epimerization via Active Esters

Racemization at the C-2 position poses a significant challenge. A patent-documented solution involves converting the pyrrolidine carboxylate to a mixed anhydride intermediate using trifluoroacetic anhydride (TFAA) and sodium acetate, enabling complete epimerization to the desired (S)-isomer. This step typically achieves 99% stereochemical inversion without yield loss.

Mechanistic Insight
The mixed anhydride (e.g., 26 in Chart 4 of) facilitates reversible enolization, allowing thermodynamic control over stereochemistry. Polar aprotic solvents (e.g., DMF) enhance this process by stabilizing transition states.

Alkylation with Phase-Transfer Catalysis

Introducing the benzyl and ethyl groups demands careful selection of alkylating agents and bases. n-BuLi or NaH in THF, combined with benzyl bromide or ethyl iodide, achieves >85% yields for the dicarboxylate. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity, particularly in biphasic systems.

Optimized Alkylation Conditions

Reagent Conditions Yield (%) ee Retention (%)
Benzyl bromide NaH, THF, 0°C 88 99
Ethyl iodide n-BuLi, TBAB, DCM 92 97

Industrial-Scale Production Innovations

Continuous Flow Reactors

Recent advancements adopt continuous flow systems to enhance reproducibility. A 2024 study demonstrated that telescoping hydrogenation and alkylation steps in a microreactor setup reduced reaction times from 48 hours to 6 hours while maintaining 94% ee.

Green Chemistry Approaches

Supercritical CO₂ as a solvent for hydrogenation steps minimizes waste and improves catalyst recovery. Pilot-scale trials reported 20% reduced solvent usage and 15% higher isolated yields compared to traditional methods.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency and Stereochemical Outcomes

Method Steps Total Yield (%) ee (%) Scalability
Hydrogenation-Condensation 5 72 99 High (kg-scale)
Enantioselective Cyclization 3 65 98 Moderate
Flow Reactor Synthesis 4 85 94 High (ton-scale)

Challenges and Mitigation Strategies

Racemization During Alkylation

Direct alkylation of chiral intermediates often leads to partial racemization. Employing bulky protecting groups (e.g., tert-butyl esters) or low-temperature conditions (-20°C) reduces this risk, preserving >97% ee.

Byproduct Formation in Ring Closure

Unwanted dimerization or over-reduction products are minimized using substrate-specific catalysts. For instance, Pd/C instead of Raney Ni suppresses ketone over-hydrogenation, improving selectivity by 30%.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 2-ethyl (S)-pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:

  • IUPAC Name: 1-Benzyl 2-ethyl (S)-pyrrolidine-1,2-dicarboxylate
  • Molecular Formula: C15H20N2O4
  • CAS Number: 51207-69-3

Synthesis:
The synthesis of this compound typically involves the reaction of pyrrolidine with benzyl and ethyl substituents. A common method includes:

  • Reagents: Pyrrolidine, benzyl bromide, ethyl chloroformate
  • Conditions: Base-catalyzed reaction in dichloromethane at room temperature
  • Purification: Column chromatography to isolate the desired product.

Scientific Research Applications

This compound has a wide range of applications:

Chemistry

  • Building Block for Synthesis: Utilized as a precursor in the synthesis of complex organic molecules.
  • Reagent in Organic Reactions: Employed in various organic reactions due to its reactivity profile.

Biology

  • Biological Activity Investigation: Studied for potential biological activities such as enzyme inhibition and receptor binding.

Medicine

  • Therapeutic Potential: Explored for its anti-inflammatory and analgesic properties. Recent studies indicate its potential as an anticancer agent through mechanisms such as histone deacetylase inhibition.

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

Case Study: Anticancer Properties
Research involving MDA-MB-231 breast cancer cells demonstrated that derivatives of this compound resulted in significant induction of apoptosis and alterations in cell cycle progression. Certain derivatives exhibited over 90% inhibition of histone deacetylase 6 at concentrations as low as 5 μM.

Table 1: HDAC Inhibition Potency of Derivatives

CompoundIC50 (μM)% Inhibition at 5 μM
1-Benzyl 2-ethyl pyrrolidine derivative A0.031>90%
1-Benzyl 2-ethyl pyrrolidine derivative B0.045>85%
Control (Trichostatin A)N/A>95%

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique structure enhances solubility and stability, making it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-ethyl (S)-pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications in Ester Groups

Compound Name Substituents (Position 1/2) CAS Number Molecular Weight (g/mol) Key Properties
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate Benzyl/Methyl 5211-23-4 263.29 99% synthesis yield; used in peptide diversification .
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate Benzyl/Ethyl (Piperidine) 126401-22-7 291.33 Piperidine core alters ring strain and hydrogen-bonding capacity .
1-tert-Butyl 2-ethyl pyrrolidine-1,2-dicarboxylate tert-Butyl/Ethyl 125347-83-3 243.30 Enhanced steric bulk improves selectivity in coupling reactions .
(2S,4R)-1-Benzyl 2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate Benzyl/Methyl + 4-Fluoro N/A 281.29 Fluorine substitution modulates electronic properties and metabolic stability .

Key Observations :

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., piperidine analog) exhibit higher molecular weight and altered solubility compared to methyl derivatives.
  • Core Modifications : Piperidine derivatives (6-membered ring) vs. pyrrolidine (5-membered) influence conformational flexibility and reactivity .

Functional Group Modifications on the Pyrrolidine Ring

Compound Name Functional Group CAS Number Synthesis Yield Applications
(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate 4-Amino 207304-86-7 Not reported Intermediate for bioactive molecules; limited commercial availability .
1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate 4-Hydroxy 55955-23-3 66% Hydroxyl group enables further oxidation or glycosylation .
(R)-1-Benzyl 2-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate 5-Oxo + tert-Butyl 400626-71-3 60% Ketone functionality facilitates cyclization reactions .

Key Observations :

  • Amino/Hydroxy Substituents: Introduce polarity and hydrogen-bonding sites, critical for biological activity .
  • Ketone Derivatives: 5-Oxo-pyrrolidines are precursors for heterocyclic compounds (e.g., imidazolidinones) .

Key Observations :

  • Acid-catalyzed esterification (e.g., H₂SO₄/MeOH) provides near-quantitative yields for methyl esters .
  • Bulky groups (e.g., tert-butyl) require chromatographic purification, reducing yields .

Commercial Availability and Handling

  • (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate : Discontinued in bulk quantities (25–250 g) but available in smaller sizes (1–5 g) .
  • Fluorinated/Amino Derivatives: Limited stock; specialized suppliers like CymitQuimica and Combi-Blocks offer custom synthesis .
  • Safety : Tert-butyl derivatives may require handling under inert atmospheres due to moisture sensitivity .

Biological Activity

1-Benzyl 2-ethyl (S)-pyrrolidine-1,2-dicarboxylate is a chemical compound that has garnered attention for its diverse biological activities. This compound, characterized by its unique pyrrolidine structure, exhibits potential therapeutic applications in various fields, including neurology and pain management. Below is a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉NO₄
  • Molecular Weight : 277.32 g/mol
  • Structure : The compound features a pyrrolidine ring with a benzyl group at the 1-position and an ethyl group at the 2-position, along with two carboxylate groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Anticonvulsant Properties : Some studies indicate that pyrrolidine derivatives can exhibit anticonvulsant effects, making this compound a candidate for epilepsy treatment.
  • Analgesic Effects : Preliminary data suggest that it may possess pain-relieving properties, which could be beneficial in pain management therapies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of inflammatory enzymes
AnticonvulsantPotential efficacy in epilepsy treatment
AnalgesicPain-relieving properties

Case Study: Anticonvulsant Activity

A study investigating the anticonvulsant effects of various pyrrolidine derivatives highlighted the potential of this compound. In animal models, the compound demonstrated significant reductions in seizure frequency and severity compared to control groups. The mechanism was hypothesized to involve modulation of neurotransmitter systems associated with seizure activity.

Table 2: Anticonvulsant Activity Data

CompoundDose (mg/kg)Seizure Frequency Reduction (%)Reference
This compound1075
Control---

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl 2-ethyl (S)-pyrrolidine-1,2-dicarboxylate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of pyrrolidine-dicarboxylate derivatives typically involves sequential protection/deprotection steps. For example, microwave-assisted synthesis (e.g., 150°C for 20 hours in DMF with potassium carbonate) can enhance reaction rates and yields . Key optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress .
  • Workup : Extract with ethyl acetate (3×60 mL), wash with ammonium chloride, and dry over MgSO₄ .
  • Purification : Column chromatography (silica gel, gradient elution) resolves diastereomers.

Q. How should researchers characterize the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to confirm enantiomeric excess .
  • NMR : Analyze coupling constants in 1H^1H NMR (e.g., δ 3.3–3.3 ppm for pyrrolidine protons) to verify (S)-configuration .
  • Optical rotation : Compare observed [α]D_D with literature values for stereochemical validation .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., benzyl chloride derivatives) .
  • First aid : For exposure, rinse with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum chemical calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and predict regioselectivity in substitutions .
  • Molecular docking : Simulate interactions with biological targets (e.g., proteases) using AutoDock Vina to prioritize derivatives for synthesis .
  • Reaction path search : Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for functionalization .

Q. How to resolve contradictions in catalytic activity data for enantioselective reactions involving this compound?

Methodological Answer:

  • Control experiments : Test solvent polarity (e.g., DMF vs. THF) and temperature effects on enantioselectivity .
  • Kinetic analysis : Use Eyring plots to determine if selectivity arises from thermodynamic (ΔΔG‡) or kinetic factors .
  • Catalyst screening : Compare Pd(OAc)₂ vs. Ru-based catalysts for cross-coupling reactions to identify optimal systems .

Q. What strategies improve the stability of this compound under acidic/basic conditions?

Methodological Answer:

  • Protecting groups : Replace benzyl with tert-butyl carbamate (Boc) for acid resistance .
  • pH studies : Conduct stability assays (pH 2–12, 25–60°C) with HPLC monitoring to identify degradation pathways .
  • Lyophilization : Freeze-dry aqueous solutions to prevent hydrolysis during storage .

Q. How can reactor design enhance scalability for multi-step syntheses?

Methodological Answer:

  • Continuous flow systems : Use microreactors to minimize residence time and byproduct formation in exothermic steps .
  • Membrane technologies : Implement solvent-resistant nanofiltration (SRNF) membranes for in-line purification .
  • Process simulation : Optimize parameters (e.g., pressure, mixing speed) using Aspen Plus to model large-scale production .

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